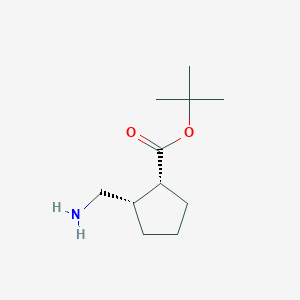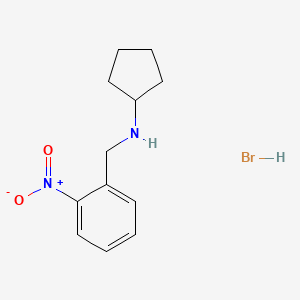
2,5-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Compounds with structural elements similar to 2,5-difluoro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide have been synthesized and characterized, highlighting the importance of specific interactions and the synthesis of novel structures. For example, the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives have been reported, emphasizing the significance of F⋯O interactions in the solid state, facilitated by specific structural configurations (Grudova et al., 2020). Such studies underscore the potential for this compound to engage in unique molecular interactions due to its fluorinated and sulfonamide components.
Molecular Interactions
Investigations into the molecular interactions of related compounds reveal their potential as inhibitors or facilitators in biochemical processes. The structural analysis and theoretical study of compounds like 4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)benzenesulfonamide with human carbonic anhydrases (hCAs) have led to the discovery of novel inhibitors with significant pharmacological implications (Bruno et al., 2017). This suggests that this compound could similarly engage in specific interactions with target proteins, offering avenues for therapeutic intervention.
Pharmacological Evaluation
Compounds featuring benzenesulfonamide moieties have been evaluated for their anticancer activities, providing insights into their potential therapeutic applications. For instance, novel trifluoromethylquinoline derivatives carrying a benzenesulfonamide moiety have demonstrated significant in vitro anticancer activity against various cancer cell lines, highlighting the therapeutic potential of fluorinated and sulfonamide-containing compounds (Al-Dosari et al., 2013). This aligns with the possibility that this compound could serve as a basis for developing new antitumor agents.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of proteins or enzymes due to the presence of the tetrahydroquinoline and sulfonamide groups, which are common in many biologically active compounds .
Mode of Action
Based on its structural similarity to other bioactive compounds, it may bind to its target(s) and modulate their activity, leading to downstream effects .
Pharmacokinetics
Factors such as its molecular weight (3944355 ) and the presence of functional groups like sulfonamide may influence its pharmacokinetic properties.
properties
IUPAC Name |
2,5-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O3S/c1-12(2)19(24)23-9-3-4-13-5-7-15(11-17(13)23)22-27(25,26)18-10-14(20)6-8-16(18)21/h5-8,10-12,22H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOVXIWPECDHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-({1-[(3-bromopyridin-2-yl)oxy]-2-methylpropan-2-yl}amino)-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2934168.png)
![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2934169.png)
![1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2934170.png)
![N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934171.png)

![1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2934175.png)
![N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2934176.png)
